2-butoxy-4,6-dimethylPyrimidine
Description
2-Butoxy-4,6-dimethylpyrimidine is a substituted pyrimidine derivative characterized by a butoxy group (-OCH₂CH₂CH₂CH₃) at the 2-position and methyl groups (-CH₃) at the 4- and 6-positions of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-butoxy-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C10H16N2O/c1-4-5-6-13-10-11-8(2)7-9(3)12-10/h7H,4-6H2,1-3H3 |
InChI Key |
IWACWUBZRCLUGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC(=CC(=N1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Pyrimidine Derivatives
Structural and Electronic Comparisons
The following table summarizes key structural differences and their implications:
Key Observations :
- Substituent Reactivity : Unlike bromine (a leaving group in 2-Bromo-4,6-dimethylpyrimidine), the butoxy group is less reactive in nucleophilic substitutions but contributes to steric hindrance, affecting binding to biological targets .
- Biological Activity : Ethoxy and methoxy derivatives (e.g., 2-Ethoxy-4,6-dihydroxypyrimidine) exhibit herbicidal activity, suggesting that 2-butoxy analogs may share similar applications but with modified efficacy due to chain length .
Herbicidal Potential
Pyrimidine derivatives with alkoxy substituents, such as 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates, demonstrate high herbicidal activity against monocotyledonous weeds at concentrations as low as 50 mg/L . The butoxy group in this compound may enhance penetration into plant cuticles, though its larger size could reduce binding affinity compared to smaller alkoxy groups.
Antimicrobial and Anticancer Activity
2-Bromo-4,6-dimethylpyrimidine exhibits antimicrobial and anticancer properties, likely through halogen-mediated interactions with cellular targets . While the butoxy derivative lacks halogens, its lipophilicity may facilitate interactions with membrane-bound proteins or enzymes, warranting further study.
Data Tables: Key Comparative Properties
Table 1. Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) | |
|---|---|---|---|---|
| This compound | 3.2 | 0.15 | 80–85 (estimated) | |
| 2-Ethoxy-4,6-dihydroxypyrimidine | 1.8 | 2.4 | 150–155 | |
| 2-Bromo-4,6-dimethylpyrimidine | 2.5 | 0.8 | 95–100 |
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